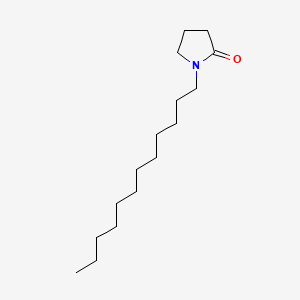

1-Dodecyl-2-pyrrolidinone

Description

Properties

IUPAC Name |

1-dodecylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPQAIBZIHNJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042206 | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2687-96-9 | |

| Record name | N-Dodecyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-dodecyl)pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-2-pyrrolidinone in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Dodecyl-2-pyrrolidinone (DDP) in aqueous solutions. DDP, a nonionic surfactant, exhibits unique solution behavior, primarily characterized by its interaction with other surfactants to form mixed micelles, rather than forming micelles independently. This guide delves into the quantitative aspects of these interactions, details the experimental methodologies for their characterization, and provides visual representations of the underlying processes.

Core Physicochemical Properties

This compound is a viscous liquid with a molecular formula of C₁₆H₃₁NO and a molecular weight of 253.42 g/mol . Its structure, featuring a polar pyrrolidinone head group and a long hydrophobic dodecyl tail, underpins its surface-active properties. However, its very low water solubility is a key factor governing its behavior in aqueous environments.

Data Presentation: Quantitative Physicochemical Data

Due to its limited water solubility, this compound does not typically form micelles on its own in aqueous solutions. Instead, it readily participates in the formation of mixed micelles with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). This synergistic interaction leads to a significant reduction in the critical micelle concentration (CMC) of the anionic surfactant and enhances the overall surface activity of the system. The following tables summarize the available quantitative data for DDP and its interactions in mixed systems. Where direct data for DDP is unavailable, data for closely related N-alkyl-2-pyrrolidones are provided to illustrate expected trends.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Weight | 253.42 g/mol | - | |

| Density | 0.89 g/mL | 25 | |

| Boiling Point | 202-205 °C at 11 mmHg | - | |

| Flash Point | 113 °C (closed cup) | - | |

| Water Solubility | 51.7 mg/L | 20 | |

| Refractive Index | 1.466 | 20 |

Table 2: Micellization and Surface Activity Data for N-Alkyl-2-pyrrolidones and their Mixed Systems

Data for mixed systems often exhibit synergistic effects, where the observed CMC is lower than that of the individual anionic surfactant.

| Surfactant System | Critical Micelle Concentration (CMC) | Aggregation Number (Nagg) | Surface Tension at CMC (γcmc) (mN/m) | Temperature (°C) | Reference(s) |

| This compound (DDP) | Does not form micelles independently | - | - | - | |

| DDP / SDS Mixtures | Synergistic reduction of SDS CMC | Varies with composition | Lower than SDS alone | 25 | [1][2] |

| N-Octyl-2-pyrrolidone | No CMC | - | - | - | |

| N-Hexadecyl-N-methylpyrrolidinium bromide | - | 59 | - | 25 | [1] |

| N-Tetradecyl-N-methylpyrrolidinium bromide | - | 55 | - | 25 | [1] |

| N-Dodecyl-N-methylpyrrolidinium bromide | - | 49 | - | 25 | [1] |

| Sodium Dodecyl Sulfate (SDS) | ~8.3 mM | ~60-100 | ~38 | 25 | [3] |

Table 3: Viscosity of Aqueous Solutions of N-Alkyl-2-pyrrolidones

The viscosity of surfactant solutions is influenced by the size, shape, and concentration of micelles. In mixed systems with DDP, viscosity changes can indicate the formation and growth of mixed micelles.

| System | Concentration | Viscosity (mPa·s) | Temperature (°C) | Reference(s) |

| N-Methyl-2-pyrrolidinone (Pure) | - | 1.661 | 25 | |

| Aqueous N-Methyl-2-pyrrolidinone | 50 mol % | ~3.7 | 25 | |

| SDS / Poly(N-vinyl-2-pyrrolidone) | Varies | Increases with SDS concentration above CAC | 30 | [4] |

Table 4: Thermodynamic Parameters of Micellization for Related Surfactant Systems

The negative Gibbs free energy (ΔG°mic) indicates a spontaneous micellization process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) changes provide insight into the driving forces of micellization.

| Surfactant System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (°C) | Reference(s) |

| N-Alkyl-N-methylpyrrolidinium bromides | Becomes more negative with increasing alkyl chain length | Varies with temperature | Generally positive | 25-45 | [1] |

| Sodium Dodecyl Sulfate (SDS) | ~ -22 | ~ -1 to -8 | ~ 14 to 21 | 25 | [5] |

| Mixed Surfactant Systems (general) | Generally more negative than individual components, indicating synergy | Varies | Often the primary driving force | - | [6] |

Experimental Protocols

The characterization of the physicochemical properties of this compound in aqueous solutions, particularly in mixed surfactant systems, relies on a suite of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC of a mixed surfactant system can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct change in the slope of the plotted data indicates the onset of micelle formation.

a) Surface Tensiometry (Wilhelmy Plate or du Noüy Ring Method)

-

Principle: The surface tension of a liquid is measured. As surfactant concentration increases, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant.

-

Apparatus: Surface tensiometer, precision balance, glass vessel.

-

Procedure:

-

Prepare a stock solution of the mixed surfactant system (e.g., DDP and SDS) in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each solution, ensuring the platinum plate or ring is thoroughly cleaned and flamed between measurements.

-

Plot surface tension as a function of the logarithm of the total surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

b) Conductivity Measurement

-

Principle: This method is suitable for ionic surfactants or mixed systems containing an ionic component. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.

-

Apparatus: Conductometer, conductivity cell, thermostated water bath.

-

Procedure:

-

Prepare a series of mixed surfactant solutions of varying concentrations in deionized water.

-

Equilibrate the solutions to a constant temperature in the water bath.

-

Measure the conductivity of each solution.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at the breakpoint in the plot, where the slope changes.

-

Determination of Micelle Aggregation Number (Nagg)

The aggregation number, the average number of surfactant molecules in a micelle, can be determined using fluorescence quenching techniques.

a) Steady-State Fluorescence Quenching

-

Principle: This method involves a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher molecule that also resides in the micelles. The quenching of the probe's fluorescence occurs when a quencher is in the same micelle. By analyzing the quenching efficiency as a function of quencher concentration, the aggregation number can be calculated.

-

Apparatus: Fluorometer, quartz cuvettes.

-

Reagents: Fluorescent probe (e.g., pyrene), quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Procedure:

-

Prepare a series of surfactant solutions (above the CMC) containing a constant concentration of the fluorescent probe.

-

To these solutions, add varying concentrations of the quencher.

-

Measure the fluorescence intensity of the probe in each sample at its emission maximum.

-

The data is analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and the aggregation number: ln(I₀/I) = [Q] / ([S] - CMC) * Nagg where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

-

A plot of ln(I₀/I) versus [Q] should yield a straight line, from which Nagg can be calculated from the slope.

-

Measurement of Viscosity

The viscosity of surfactant solutions provides information about the size and shape of the micelles and their interactions.

a) Rotational Viscometry

-

Principle: A spindle is rotated at a constant rate in the sample solution. The torque required to maintain this rotation is measured, which is proportional to the viscosity of the fluid.

-

Apparatus: Rotational viscometer with appropriate spindles, thermostated sample holder.

-

Procedure:

-

Prepare surfactant solutions at various concentrations.

-

Equilibrate the sample to the desired temperature in the sample holder.

-

Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

-

Immerse the spindle in the sample to the marked level.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity reading.

-

Measurements should be repeated for each concentration.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of this compound in aqueous solutions.

Conclusion

This compound is a nonionic surfactant with significant potential in formulations where synergistic interactions with other surfactants are desirable. Its low intrinsic water solubility and lack of independent micelle formation are overcome through mixed micellization, primarily with anionic surfactants. This behavior leads to enhanced surface activity and allows for the tuning of formulation properties such as viscosity and solubilization capacity. The experimental protocols detailed in this guide provide a robust framework for the characterization of these complex systems, enabling researchers and drug development professionals to harness the unique properties of this compound in their applications. Further research into the specific quantitative parameters of DDP in various mixed surfactant systems will continue to refine our understanding and expand its utility.

References

- 1. Surfactant--polymer aggregates formed by sodium dodecyl sulfate, poly(N-vinyl-2-pyrrolidone), and poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. csun.edu [csun.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Mixed Micellization, Thermodynamic and Adsorption Behavior of Tetracaine Hydrochloride in the Presence of Cationic Gemini/Conventional Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Behavior and Critical Micelle Concentration of 1-Dodecyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Dodecyl-2-pyrrolidinone

This compound, also known as N-dodecylpyrrolidone or lauryl pyrrolidone, is a nonionic surfactant characterized by a polar pyrrolidinone headgroup and a long, nonpolar dodecyl hydrocarbon tail. This amphiphilic structure imparts surface-active properties, making it a versatile ingredient in a range of industrial and commercial applications. It is utilized in household and industrial cleaners, as a wetting agent in adhesive and sealant formulations, and finds use in the pesticide and cosmetics industries as a conditioner and foam stabilizer.[1] Notably, this compound can interact with anionic surfactants to form mixed micelles, leading to a synergistic reduction in surface tension and enhanced wetting performance.[1]

The molecule's structure consists of a five-membered lactam ring (pyrrolidinone) attached to a twelve-carbon alkyl chain. This combination of a hydrophilic head and a hydrophobic tail dictates its behavior in aqueous solutions, including its tendency to adsorb at interfaces and, potentially, to self-assemble into larger structures.

Surfactant Behavior and Critical Micelle Concentration (CMC)

A key characteristic of most surfactants is the formation of micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate into spherical or cylindrical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment. This process is a spontaneous self-assembly driven by the hydrophobic effect.

The determination of the CMC is crucial for understanding and optimizing the performance of a surfactant in various applications, as properties like detergency, solubilization, and emulsification are highly dependent on the presence and concentration of micelles.

The Critical Micelle Concentration of this compound: An Unresolved Parameter

However, the surface-active nature of N-alkyl-2-pyrrolidones with shorter alkyl chains has been studied, indicating a tendency for these molecules to aggregate at interfaces. For researchers investigating the properties of this compound, direct experimental determination of its aggregation behavior is therefore essential. The following sections provide detailed experimental protocols for the most common and appropriate methods for determining the CMC of a nonionic surfactant.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by measuring a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which there is an abrupt change in the slope of the plot of the measured property versus concentration. For a nonionic surfactant like this compound, the most suitable methods are surface tensiometry and fluorescence spectroscopy. While the conductivity method is also common, it is generally more effective for ionic surfactants.[3]

Surface Tensiometry

Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants, due to their amphiphilic nature, adsorb at the air-water interface, thereby reducing the surface tension of the water. As the surfactant concentration increases, the surface becomes more populated with surfactant molecules, and the surface tension decreases. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[4][5]

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity, deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression of concentrations is often effective for covering a wide range.

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure deionized water first to establish a baseline.

-

Rinse the measurement probe (ring or plate) thoroughly with deionized water and the solution to be measured before each reading.

-

Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated.

-

Allow the system to equilibrate for a few minutes before each measurement to ensure that the surfactant molecules have reached a steady state at the interface.

-

Perform multiple readings for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two lines fitted to these linear regions.

-

Data Presentation: Surface Tension Measurements

| Concentration (mol/L) | Log (Concentration) | Surface Tension (mN/m) - Trial 1 | Surface Tension (mN/m) - Trial 2 | Surface Tension (mN/m) - Trial 3 | Average Surface Tension (mN/m) |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, such as a shift in the emission maxima or a change in the ratio of the intensities of different vibronic peaks. The CMC is determined by plotting this spectral change against the surfactant concentration.[6][7]

Detailed Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻³ M.

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically around 10⁻⁶ to 10⁻⁷ M) to avoid excimer formation. The volume of the organic solvent should be kept to a minimum (e.g., less than 1%) to avoid affecting the micellization process. Allow the solvent to evaporate, leaving the pyrene dispersed in the surfactant solution.

-

Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectra.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectrum for each sample over a range that covers the characteristic pyrene emission peaks (e.g., 350-500 nm). Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks, which are sensitive to the polarity of the environment.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

-

Data Presentation: Fluorescence Spectroscopy Measurements

| Concentration (mol/L) | Log (Concentration) | Intensity of Peak 1 (I₁) | Intensity of Peak 3 (I₃) | I₃/I₁ Ratio |

| ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Conductivity Measurement

Principle: This method is most suitable for ionic surfactants, as the formation of micelles affects the overall conductivity of the solution. For nonionic surfactants, the change in conductivity upon micellization is generally very small, making this method less sensitive.[3] However, for completeness, the principle is described here. Below the CMC, the conductivity of an ionic surfactant solution increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. While the micelles themselves are charged, their mobility is much lower than that of the individual surfactant ions due to their larger size and the binding of counter-ions. This results in a slower rate of increase in conductivity with concentration. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at different concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement:

-

Measure the conductivity of the pure deionized water.

-

Measure the conductivity of each surfactant solution, ensuring the temperature is kept constant.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes.

-

The CMC is determined from the intersection of these two lines.

-

Visualizations

Experimental Workflow for CMC Determination

References

- 1. ashland.com [ashland.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. justagriculture.in [justagriculture.in]

- 6. usc.gal [usc.gal]

- 7. agilent.com [agilent.com]

Early Studies of 1-Dodecyl-2-pyrrolidinone: A Technical Overview for Chemical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone, also known as N-dodecylpyrrolidinone, is a versatile organic compound that has found applications in diverse fields, including as a surfactant, solvent, and notably as a chemical intermediate in the synthesis of more complex molecules. Its unique properties, stemming from the combination of a polar lactam ring and a long, nonpolar alkyl chain, have made it a subject of interest since the mid-20th century. This technical guide delves into the early studies of this compound, focusing on its synthesis, physicochemical properties, and its role as a foundational building block in organic chemistry.

Physicochemical Properties

Early research into this compound established its key physical and chemical characteristics, which are crucial for its application as a chemical intermediate. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₁NO |

| Molecular Weight | 253.42 g/mol |

| Appearance | Viscous liquid |

| Density | 0.89 g/mL at 25 °C |

| Boiling Point | 202-205 °C at 11 mmHg |

| Refractive Index | n20/D 1.466 |

| Solubility | Limited in water, soluble in many organic solvents |

Early Synthesis Methods

The foundational chemistry of pyrrolidinones dates back to the late 19th century. However, the synthesis of long-chain N-alkyl derivatives like this compound became more prevalent with the development of industrial organic chemistry in the mid-20th century. The primary and most enduring method for its preparation is the N-alkylation of 2-pyrrolidinone (B116388) .

This reaction typically involves the deprotonation of 2-pyrrolidinone with a base to form a nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with a dodecyl halide, most commonly 1-bromododecane (B92323) or 1-chlorododecane.

Unlocking Transdermal Delivery: The Mechanism of Action of 1-Dodecyl-2-pyrrolidinone as a Penetration Enhancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Dodecyl-2-pyrrolidinone (DDP), also known as lauryl pyrrolidone, is a potent chemical penetration enhancer that has garnered significant interest in the field of transdermal drug delivery. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the enhanced permeation of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the core mechanism of action of DDP, focusing on its interactions with the primary components of the stratum corneum. The guide synthesizes quantitative data from key experimental studies, details the methodologies of these experiments, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The primary mechanism of DDP is attributed to its ability to disrupt the highly organized intercellular lipid lamellae of the stratum corneum, leading to increased fluidity and the creation of diffusion pathways for drug molecules.

Core Mechanism of Action: Disruption of the Stratum Corneum Barrier

The stratum corneum, the outermost layer of the epidermis, presents the most significant challenge to transdermal drug delivery. It is often described as a "brick and mortar" structure, with the corneocytes (bricks) embedded in a continuous matrix of intercellular lipids (mortar). The highly ordered, crystalline nature of these lipids is the principal factor limiting the passage of exogenous substances.

This compound primarily exerts its penetration-enhancing effect by interacting with and disrupting this intercellular lipid matrix.[1] The long dodecyl (C12) alkyl chain of the DDP molecule is crucial to this activity.[2] It is hypothesized that the lipophilic alkyl chain partitions into the hydrophobic lipid bilayers of the stratum corneum, while the polar pyrrolidone head group remains oriented towards the aqueous environment. This intercalation disrupts the tight packing of the endogenous lipids, leading to a more fluid and permeable barrier.[3]

Interaction with Intercellular Lipids

The primary mode of action of DDP involves the fluidization of the stratum corneum lipids. This is achieved through the disruption of the highly ordered, orthorhombic, and hexagonal packing of the lipid chains. The insertion of the bulky dodecyl chain of DDP molecules into the lipid lamellae increases the intermolecular spacing and reduces the cohesive forces between the lipid molecules. This leads to a decrease in the phase transition temperature of the lipids, indicating a shift to a more fluid, liquid crystalline state at physiological skin temperatures.[4] This increased fluidity creates more "free volume" within the lipid bilayers, facilitating the diffusion of drug molecules through the stratum corneum.

Interaction with Keratin (B1170402)

While the primary effect of DDP is on the intercellular lipids, some interaction with the intracellular keratin of the corneocytes may also contribute to its penetration-enhancing effect. DDP may cause some degree of protein conformational changes, potentially by disrupting hydrogen bonds within the keratin structure. This could lead to swelling of the corneocytes and a further increase in the permeability of the stratum corneum. However, the existing literature suggests that the interaction with lipids is the dominant mechanism of action.

Quantitative Data on Penetration Enhancement

The efficacy of this compound as a penetration enhancer has been quantified in various in vitro studies. The following tables summarize key quantitative data from the literature.

Table 1: Enhancement Ratios for Hydrocortisone Permeation

| Parameter | Enhancement Ratio (ER) | Reference |

| Permeability Coefficient (P) | 42.95 | |

| 24-h Receptor Concentration (Q24) | 23.11 |

Enhancement Ratio (ER) is calculated as the value with the enhancer divided by the value of the control (without enhancer).

Table 2: Effect of Alkyl Chain Length of 1-Alkyl-2-pyrrolidones on Enhancement Potency

| Alkyl Chain Length | Approximate Increase in Enhancement Potency per Methylene (B1212753) Group | Reference |

| C2 to C8 | ~3.5-fold | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the effect of penetration enhancers on the transport of a drug across the skin.

Objective: To quantify the permeation of a model drug through excised skin in the presence and absence of this compound.

Materials:

-

Franz diffusion cells

-

Excised mammalian skin (e.g., human cadaver skin, porcine ear skin, or hairless mouse skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Donor formulation (drug in a suitable vehicle with and without DDP)

-

Magnetic stirrer and stir bars

-

Water bath maintained at 37°C

-

Syringes and needles for sampling

-

Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections of appropriate size to fit the Franz diffusion cells. If required, the epidermis can be separated from the dermis by heat-stripping (e.g., immersing the full-thickness skin in water at 60°C for 60 seconds).

-

Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

-

Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes.

-

Donor Application: Apply a known amount of the donor formulation (control or with DDP) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with DDP by the Jss of the control formulation.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is used to investigate changes in the molecular structure and organization of the stratum corneum lipids and proteins upon treatment with a penetration enhancer.

Objective: To assess the effect of this compound on the conformational order of stratum corneum lipids and the secondary structure of keratin.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal)

-

Isolated stratum corneum sheets or intact skin samples

-

Solution of this compound in a suitable vehicle

-

Control vehicle

Procedure:

-

Sample Preparation: Obtain isolated stratum corneum sheets or use full-thickness skin.

-

Baseline Spectrum: Record a baseline ATR-FTIR spectrum of the untreated stratum corneum. The sample should be in firm and reproducible contact with the ATR crystal.

-

Treatment: Apply the DDP solution or the control vehicle to the surface of the stratum corneum for a specified period.

-

Post-Treatment Spectrum: After the treatment period, gently remove any excess formulation and record the ATR-FTIR spectrum of the treated stratum corneum.

-

Spectral Analysis: Analyze the spectra for changes in key vibrational bands:

-

Lipid Conformational Order: Examine the positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) stretching vibrations of the methylene groups in the lipid acyl chains (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). A shift to higher wavenumbers indicates a decrease in the conformational order (fluidization) of the lipids.

-

Keratin Secondary Structure: Analyze the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands to assess changes in the secondary structure of keratin (e.g., α-helix to random coil transitions).

-

-

Data Interpretation: Compare the spectra of the DDP-treated and control samples to determine the specific molecular changes induced by the penetration enhancer.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperatures and heat flows associated with phase transitions in a material. In this context, it is used to study the effect of penetration enhancers on the thermal behavior of stratum corneum lipids.

Objective: To determine the effect of this compound on the phase transition temperatures of stratum corneum lipids.

Materials:

-

Differential scanning calorimeter

-

Isolated stratum corneum, hydrated to a specific level

-

This compound

-

Hermetically sealed aluminum pans

Procedure:

-

Sample Preparation: Hydrate isolated stratum corneum to a known water content (e.g., by equilibration in a controlled humidity chamber). Mix the hydrated stratum corneum with a known concentration of DDP.

-

Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of the prepared sample into an aluminum DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of water or buffer.

-

DSC Analysis: Place the sample and reference pans in the DSC cell. Heat the samples at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions of the stratum corneum (e.g., 20°C to 120°C).

-

Data Analysis: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the phase transitions of the stratum corneum components. The main lipid transitions typically occur between 30°C and 90°C.

-

Interpretation: Compare the thermograms of the DDP-treated and untreated stratum corneum. A shift in the peak transition temperatures (Tm) to lower values indicates that DDP has fluidized the stratum corneum lipids. The enthalpy of the transition (ΔH) can also be calculated to provide information about the energy required for the phase transition.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed mechanism of this compound (DDP) action on the stratum corneum.

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

References

- 1. Validation of the combined ATR-FTIR/tape stripping technique for monitoring the distribution of surfactants in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent probe studies of the interactions of 1-alkyl-2-pyrrolidones with stratum corneum lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

solubility studies of 1-Dodecyl-2-pyrrolidinone in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-2-pyrrolidinone, a versatile N-alkyl-pyrrolidinone, is a nonionic surfactant and specialty solvent with applications in various fields, including pharmaceuticals as a penetration enhancer and in industrial formulations.[1][2] Its amphiphilic molecular structure, featuring a polar pyrrolidinone head and a long hydrophobic dodecyl tail, governs its solubility characteristics. This technical guide provides a comprehensive overview of the available solubility data for this compound in various solvents. It also details standardized experimental protocols for solubility determination and presents a logical workflow for these procedures. While quantitative solubility data in organic solvents is not widely available in public literature, this guide consolidates the existing information and offers a framework for further investigation.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁NO | |

| Molecular Weight | 253.42 g/mol | |

| Appearance | Viscous liquid | |

| Density | 0.89 g/mL at 25 °C | |

| Boiling Point | 202-205 °C at 11 mmHg | |

| Refractive Index | n20/D 1.466 |

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly accessible scientific literature. The available data primarily focuses on its solubility in water.

Aqueous Solubility

This compound exhibits low solubility in water. This is attributed to its long, hydrophobic dodecyl chain. Different sources describe it as "immiscible" or having "low water solubility".[3]

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 51.7 mg/L | [4] |

Solubility in Organic Solvents

While specific quantitative data is scarce, the chemical structure and its applications suggest miscibility with a range of organic solvents. Its analogues, 2-pyrrolidone and N-methyl-2-pyrrolidone, are miscible with many common organic solvents. However, the long alkyl chain in this compound significantly influences its solubility profile, likely favoring miscibility with less polar solvents. Further experimental investigation is required to establish a comprehensive solubility profile in organic solvents.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Principle

An excess amount of the solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a specific speed and temperature.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 1-Dodecyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Dodecyl-2-pyrrolidinone (CAS No. 2687-96-9), a compound of interest in various research and development sectors due to its properties as a surfactant and solvent.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: 1-dodecylpyrrolidin-2-one[3]

-

Synonyms: N-Lauryl-2-pyrrolidone, Surfadone LP-300[3]

-

Molecular Formula: C₁₆H₃₁NO[3]

-

Molecular Weight: 253.42 g/mol [3]

-

Physical Form: Viscous liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound. While publicly accessible, fully assigned experimental spectra for this specific molecule are limited, the following data is predicted based on established chemical shift principles and spectral data from its close homologue, 1-Octyl-2-pyrrolidone.

Predicted ¹H NMR Data

The proton NMR spectrum is characterized by signals from the pyrrolidinone ring and the long dodecyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.25 | t | 2H | N-CH₂ - (a) |

| ~ 3.20 | t | 2H | N-CH₂ -CH₂- (Alkyl Chain, a') |

| ~ 2.25 | t | 2H | -CH₂ -C=O (c) |

| ~ 1.95 | quint | 2H | -CH₂ -CH₂-C=O (b) |

| ~ 1.50 | quint | 2H | N-CH₂-CH₂ - (Alkyl Chain, b') |

| ~ 1.25 | br s | 16H | -(CH₂ )₈- (Alkyl Chain, c') |

| ~ 0.88 | t | 3H | -CH₃ (Alkyl Chain, d') |

| Predicted data based on analogous compounds like 1-Octyl-2-pyrrolidone. | |||

| Abbreviations: t = triplet, quint = quintet, br s = broad singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 175.0 | C =O (d) |

| ~ 49.0 | N-C H₂- (a) |

| ~ 45.0 | N-C H₂- (Alkyl Chain, a') |

| ~ 31.9 - 22.7 | Alkyl Chain Carbons (b', c') |

| ~ 31.0 | -C H₂-C=O (c) |

| ~ 18.0 | -C H₂-CH₂-C=O (b) |

| ~ 14.1 | -C H₃ (Alkyl Chain, d') |

| Predicted data based on analogous compounds like 1-Octyl-2-pyrrolidone. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the strong amide carbonyl stretch and the various C-H stretches of the alkyl chain.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2925, ~ 2855 | Strong | C-H Asymmetric/Symmetric Stretch (Alkyl) |

| 1686 | Strong | C=O Amide Stretch (Lactam) |

| ~ 1465 | Medium | C-H Bend (CH₂) |

| ~ 1290 | Medium | C-N Stretch |

The C=O stretch at 1686.40 cm⁻¹ is a reported experimental value.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Electron Ionization (EI) is a common method for this type of molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 253, corresponding to the molecular weight of the compound.[3]

Major Fragment Ions (GC-MS)

The fragmentation of N-alkyl-2-pyrrolidinones is characterized by cleavage of the alkyl chain and fragmentation of the pyrrolidinone ring.

| m/z | Relative Intensity | Probable Fragment Assignment |

| 99 | High | [C₅H₉NO]⁺ or related fragment |

| 98 | Very High | [C₅H₈NO]⁺, likely from alpha-cleavage at N-CH₂ bond |

| 43 | High | [C₃H₇]⁺ or [C₂H₅N]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 30 | High | [CH₂NH₂]⁺ |

| Data sourced from PubChem for this compound.[3] |

The base peak is often observed at m/z 98, which results from the cleavage of the bond between the first and second carbon of the N-alkyl chain (alpha-cleavage), a characteristic fragmentation for N-substituted amines and amides.[4]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a broader spectral width than for the proton spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

-

FTIR Spectroscopy Protocol

Given that this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Press the ATR anvil down to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing & Cleanup:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks corresponding to the functional groups.

-

Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

-

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC Method Setup:

-

Injector: Set to a temperature of ~250-280 °C. Use a split or splitless injection mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~300 °C and hold for several minutes to ensure the compound elutes.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

-

Transfer Line: The temperature of the transfer line from the GC to the MS should be set to ~280 °C.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Start the acquisition. The total run time will depend on the GC oven program.

-

Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

References

The Thermal Fortitude of 1-Dodecyl-2-pyrrolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability and degradation profile of 1-Dodecyl-2-pyrrolidinone, a versatile N-alkyl-2-pyrrolidone with applications as a solvent, surfactant, and penetration enhancer in various formulations. Understanding its behavior at elevated temperatures is critical for ensuring product stability, safety, and efficacy in research, development, and manufacturing processes. While specific thermogravimetric and differential scanning calorimetry data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing information and provides a framework for its thermal analysis based on data from structurally related compounds and standard analytical methodologies.

Thermal Stability Overview

This compound is generally considered to be a thermally stable compound under standard storage and application conditions. However, exposure to high temperatures can induce decomposition. The primary hazardous decomposition products upon combustion or pyrolysis are oxides of carbon (carbon monoxide and carbon dioxide) and nitrogen.

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is limited in the reviewed literature. To provide a comparative context, the following table includes available thermal data for this compound alongside data for other N-alkyl-2-pyrrolidones. This comparison can offer insights into the potential thermal behavior of the dodecyl derivative, with the general trend suggesting that thermal stability may be influenced by the length of the alkyl chain.

| Compound | Test Method | Parameter | Value |

| This compound | Closed Cup | Flash Point | 113 °C |

| N-Methyl-2-pyrrolidone | TGA | Onset of Decomposition | Approx. 350 °C (in the absence of water and air)[1] |

| N-Methyl-2-pyrrolidone | - | Autoignition Temperature | 245 °C |

Note: The decomposition temperature of N-methyl-2-pyrrolidone is provided as a reference for a structurally related, short-chain N-alkyl-2-pyrrolidone. It is anticipated that the longer dodecyl chain may influence the thermal stability of this compound.

Experimental Protocols for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound, the following general experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for liquid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate (Tpeak).

-

Determine the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

-

A cooling and second heating cycle can also be performed to study crystallization and glass transition behavior.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the peak temperatures and the enthalpy change (ΔH) for each transition by integrating the peak area.

-

Visualizing the Thermal Analysis Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a liquid organic compound like this compound.

Caption: A generalized workflow for the thermal analysis of this compound.

Degradation Profile and Mechanistic Insights

The expected degradation of this compound under thermal stress involves the cleavage of the N-alkyl bond and the breakdown of the pyrrolidinone ring. The formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) indicates complete combustion at high temperatures in the presence of oxygen. In an inert atmosphere, pyrolysis would likely lead to a more complex mixture of smaller hydrocarbon fragments from the dodecyl chain and various nitrogen-containing organic compounds from the pyrrolidinone ring.

To elucidate the specific degradation products and pathways, advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This technique involves the controlled thermal decomposition of the sample followed by the separation and identification of the resulting volatile fragments.

Conclusion

While a comprehensive, publicly available dataset on the thermal stability and degradation of this compound is currently lacking, this guide provides a foundational understanding based on existing safety data and information from analogous compounds. The provided experimental protocols offer a clear path for researchers to generate specific and reliable TGA and DSC data for this compound. Such data is invaluable for ensuring the safe handling, appropriate formulation, and long-term stability of products containing this compound. Further research employing techniques like Py-GC-MS is encouraged to fully characterize its degradation profile.

References

The Synthesis of N-Alkyl-2-Pyrrolidones: A Journey from Historical Breakthroughs to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkyl-2-pyrrolidone scaffold is a privileged structural motif in a vast array of applications, ranging from its use as a versatile solvent and intermediate in the chemical industry to its incorporation into high-value pharmaceuticals. This technical guide provides a comprehensive overview of the historical development and synthetic evolution of this important class of compounds, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

A Rich History: From Pioneering Discoveries to Industrial Mainstays

The story of N-alkyl-2-pyrrolidones is intrinsically linked to the broader history of lactam chemistry. While the first synthesis of a β-lactam was reported by Hermann Staudinger in 1907, the development of γ-lactams, specifically 2-pyrrolidone, gained significant momentum with the pioneering work of Walter Reppe in the 1930s.[1] Reppe's groundbreaking research into acetylene (B1199291) chemistry at BASF laid the foundation for the industrial-scale production of N-vinyl-2-pyrrolidone (NVP), a key monomer for the production of polyvinylpyrrolidone (B124986) (PVP).[2][3] This polymer found widespread use as a blood plasma substitute and has since been utilized in numerous medical, pharmaceutical, and industrial applications.[2]

The "Reppe process" for NVP synthesis, which involves the vinylation of 2-pyrrolidone with acetylene under high pressure, remains a cornerstone of industrial production.[2] The 2-pyrrolidone precursor itself is primarily synthesized from γ-butyrolactone, a derivative of 1,4-butanediol, which is also a product of Reppe's acetylene chemistry.[4]

Following these foundational discoveries, research into N-alkyl-2-pyrrolidones expanded, leading to the development of a diverse range of synthetic methodologies. The synthesis of N-methyl-2-pyrrolidone (NMP), another industrially significant solvent, is predominantly achieved through the reaction of γ-butyrolactone with methylamine.[5] In recent years, a strong emphasis has been placed on developing greener and more sustainable synthetic routes, moving away from hazardous reagents and high-pressure conditions.

Key Synthetic Methodologies

The synthesis of N-alkyl-2-pyrrolidones can be broadly categorized into three main approaches: the N-alkylation of 2-pyrrolidone, the reductive amination of levulinic acid, and the catalytic amination of γ-butyrolactone. Each method offers distinct advantages and is suited for different applications and scales of production.

N-Alkylation of 2-Pyrrolidone

Direct N-alkylation of the 2-pyrrolidone ring is a versatile and widely employed method for the synthesis of a diverse range of N-alkyl-2-pyrrolidones. This approach typically involves the deprotonation of the lactam nitrogen followed by reaction with an appropriate alkylating agent.

Reaction Scheme:

Figure 1: General scheme for the N-alkylation of 2-pyrrolidone.

A variety of bases and alkylating agents can be employed, allowing for the synthesis of N-alkyl-2-pyrrolidones with diverse alkyl substituents. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃), while alkyl halides such as bromides and iodides are typical alkylating agents.

Quantitative Data for N-Alkylation of 2-Pyrrolidone:

| Alkyl Group (R) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | [6] |

| Butyl | 1-Bromobutane (B133212) | NaH | DMF | 60 | 4 | 92 | [6] |

| Octyl | n-Octyl chloride | Tetrabutylammonium bromide (catalyst) | Neat | 90 | 10 | >98 | [7][8] |

Experimental Protocol: Synthesis of N-Butyl-2-pyrrolidone via N-Alkylation

-

Materials: 2-Pyrrolidone, Sodium Hydride (60% dispersion in mineral oil), 1-Bromobutane, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add 2-pyrrolidone (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford N-butyl-2-pyrrolidone as a colorless liquid.

-

Reductive Amination of Levulinic Acid

The reductive amination of levulinic acid, a bio-based platform chemical, offers a sustainable and atom-economical route to N-alkyl-5-methyl-2-pyrrolidones. This one-pot reaction involves the condensation of levulinic acid with a primary amine to form an enamine or imine intermediate, which is then reduced and cyclized to the corresponding N-alkyl-2-pyrrolidone.

Reaction Scheme:

Figure 2: General scheme for the reductive amination of levulinic acid.

Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for this transformation. Noble metal catalysts, such as Palladium on carbon (Pd/C) and Ruthenium-based complexes, have shown high efficacy.

Quantitative Data for Reductive Amination of Levulinic Acid:

| Alkyl Group (R) | Primary Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Phenyl | Aniline (B41778) | [Ru(p-cymene)Cl₂]₂/dppf | HCOOH/NEt₃ | Dioxane | 120 | - | >99 | [9] |

| n-Butyl | n-Butylamine | Pd/C | H₂ | Water | 150 | 40 | 95 | [10] |

| n-Octyl | n-Octylamine | Pd/C | H₂ | Water | 150 | 40 | 93 | [10] |

Experimental Protocol: Synthesis of N-Phenyl-5-methyl-2-pyrrolidone via Reductive Amination

-

Materials: Levulinic acid, Aniline, Dichloro(p-cymene)ruthenium(II) dimer, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Formic acid, Triethylamine (B128534), Dioxane, Ethyl acetate (B1210297), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a pressure vessel, combine levulinic acid (1.0 eq), aniline (1.2 eq), dichloro(p-cymene)ruthenium(II) dimer (0.5 mol%), and dppf (1.0 mol%) in dioxane.

-

Add a 5:2 mixture of formic acid and triethylamine (5 eq of formic acid).

-

Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-phenyl-5-methyl-2-pyrrolidone.

-

Catalytic Amination of γ-Butyrolactone

The reaction of γ-butyrolactone with primary amines provides a direct route to N-alkyl-2-pyrrolidones. This method is widely used in industry, particularly for the synthesis of N-methyl-2-pyrrolidone. The reaction can be carried out at high temperatures and pressures, often in the presence of a catalyst to improve efficiency and selectivity.

Reaction Scheme:

Figure 3: General scheme for the catalytic amination of γ-butyrolactone.

While the reaction can proceed without a catalyst, various solid acid and base catalysts have been shown to enhance the reaction rate and yield.

Quantitative Data for Catalytic Amination of γ-Butyrolactone:

| Alkyl Group (R) | Primary Amine | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Methyl | Methylamine | None | 250-300 | 80-100 | >95 | [5] |

| Ethyl | Ethylamine (B1201723) | None | 280-320 | 100-120 | 90 | [2] |

Experimental Protocol: Synthesis of N-Ethyl-2-pyrrolidone via Amination of γ-Butyrolactone

-

Materials: γ-Butyrolactone, Ethylamine (aqueous solution), High-pressure autoclave.

-

Procedure:

-

Charge a high-pressure autoclave with γ-butyrolactone and an excess of aqueous ethylamine solution.

-

Seal the autoclave and purge with an inert gas (e.g., Nitrogen).

-

Heat the autoclave to 280-320 °C, and the pressure will autogenously rise to 100-120 bar.

-

Maintain the reaction at this temperature for 4-6 hours with stirring.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Fractionally distill the mixture to remove water and unreacted ethylamine.

-

Further purify the product by vacuum distillation to obtain N-ethyl-2-pyrrolidone.

-

Experimental Workflows

The general workflow for the synthesis and purification of N-alkyl-2-pyrrolidones follows a series of standard laboratory procedures.

Figure 4: A generalized experimental workflow for the synthesis of N-alkyl-2-pyrrolidones.

Conclusion

The synthesis of N-alkyl-2-pyrrolidones has evolved significantly from its early industrial beginnings. While classical methods like the Reppe process and direct amination of γ-butyrolactone remain important, modern synthetic chemistry has provided a host of new and more sustainable alternatives. The choice of synthetic route ultimately depends on the desired alkyl substituent, the scale of the reaction, and considerations of cost and environmental impact. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the efficient and informed synthesis of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. γ-Lactam synthesis [organic-chemistry.org]

- 5. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lactam - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of the Dodecyl Chain in the Multifaceted Properties of 1-Dodecyl-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract